2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2
Overview
Description
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 is a specialized chemical compound featuring a core structure that combines a triazole ring and a difluorinated acetophenone group. This compound is often used as a biochemical reagent and has applications in various fields, including life sciences and pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 are fungi, particularly Candida albicans and Candida parapsilosis . These fungi are common pathogens that can cause infections in humans.
Mode of Action
The triazole component of the compound is known to act as a coordinating ligand, binding to various metals and forming coordination complexes . This interaction could potentially disrupt the normal functioning of the fungi, leading to their death.
Result of Action
The result of the compound’s action is the inhibition of fungal growth, particularly of Candida albicans and Candida parapsilosis . This makes it potentially useful as an antifungal agent.
Biochemical Analysis
Biochemical Properties
It is known that this compound is a key component in the synthesis of triazole antifungal medications . These medications interact with various enzymes and proteins, particularly those involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Cellular Effects
The cellular effects of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 are primarily related to its antifungal activity . It has been shown to be particularly effective against Candida albicans and Candida parapsilosis . The compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole antifungal medications, which this compound is a part of, work by inhibiting the enzyme lanosterol 14α-demethylase . This enzyme is involved in the synthesis of ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, these medications disrupt the production of ergosterol, leading to alterations in the fungal cell membrane that result in fungal cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 typically involves the reaction of 2,4-difluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a biochemical reagent in various assays and experiments.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole antifungal with a similar mechanism of action.
Voriconazole: A more potent antifungal agent with a broader spectrum of activity.
Efinaconazole: A topical antifungal used primarily for the treatment of onychomycosis.
Uniqueness
2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 is unique due to its specific structural features, which make it a versatile building block for various applications. Its difluorinated acetophenone group and triazole ring confer unique chemical properties that are not found in other similar compounds .
Properties
IUPAC Name |
2,2-dideuterio-1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2/i4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHRPVARHBCFMJ-APZFVMQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)C1=C(C=C(C=C1)F)F)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124197-63-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124197-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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